molecular formula C12H13ClN2O2 B2813955 2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide CAS No. 2411287-57-3

2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide

Cat. No.: B2813955
CAS No.: 2411287-57-3
M. Wt: 252.7
InChI Key: PBCYJXQVXCDKBH-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide is an organic compound with the molecular formula C11H11ClN2O2 This compound is characterized by the presence of a chloroacetamide group attached to a methoxyethyl chain, which is further connected to a cyanophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide typically involves the reaction of 3-cyanophenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with 2-methoxyethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The cyanophenyl ring can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, and ethers.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation and Reduction: Formation of hydroxylated or reduced derivatives of the cyanophenyl ring.

Scientific Research Applications

2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit carbonic anhydrase enzymes, affecting pH regulation and cellular metabolism. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-cyanophenyl)acetamide
  • 2-Chloro-N-(3-phenylpropyl)acetamide
  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-(3-ethylphenyl)acetamide

Uniqueness

2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide is unique due to the presence of the methoxyethyl chain, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for biological studies. Further research is needed to fully explore its potential and develop new applications.

Properties

IUPAC Name

2-chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-17-8-11(15-12(16)6-13)10-4-2-3-9(5-10)7-14/h2-5,11H,6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCYJXQVXCDKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC(=C1)C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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